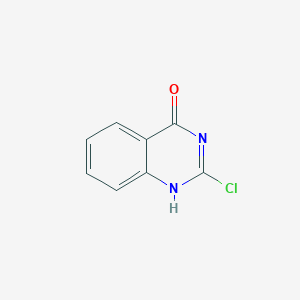

2-chloro-1H-quinazolin-4-one

Description

2-Chloro-1H-quinazolin-4-one (CAS: 607-69-2) is a halogenated quinazolinone derivative characterized by a chlorine atom at position 2 and a ketone group at position 2. Its molecular formula is C₈H₅ClN₂O, with a molecular weight of 180.59 g/mol. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its reactivity at the C2 and C4 positions allows for functionalization via nucleophilic substitution or cross-coupling reactions .

Properties

IUPAC Name |

2-chloro-1H-quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClN2O/c9-8-10-6-4-2-1-3-5(6)7(12)11-8/h1-4H,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNGRGEDXKHIFIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N=C(N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=O)N=C(N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Urea-Mediated Cyclization

The cyclocondensation of 2-chloroanthranilic acid with urea represents a classical route to 2-chloro-1H-quinazolin-4-one. In this method, 2-chloroanthranilic acid reacts with urea in aqueous NaOH at elevated temperatures (80–100°C), forming the quinazolinone core via sequential urea coupling and cyclization. Recent optimizations have replaced traditional solvents with water, achieving near-quantitative yields while minimizing waste. For example, a scaled-up reaction (1 kg starting material) using potassium cyanate (KOCN) in water at room temperature produced monosodium salts of benzoylene urea, which were acidified to yield this compound in 95% purity after filtration.

Isatoic Anhydride Pathways

Chlorinated isatoic anhydrides serve as precursors for one-pot syntheses. Heating 6-chloroisatoic anhydride with formamide at 120°C in DMF generates this compound through ring-opening and re-cyclization. This method avoids transition metals but requires careful control of stoichiometry to suppress dimerization byproducts.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Base-Promoted SNAr with Chlorobenzamides

A transition-metal-free protocol involves the SNAr reaction of ortho-chlorobenzamides with amides under strongly basic conditions. For instance, treating N-methyl-2-chlorobenzamide with benzamide in DMSO with Cs2CO3 (2.5 equiv) at 120°C for 12 hours affords this compound in 78% yield. The mechanism proceeds via aryl chloride displacement by the amide nitrogen, followed by intramolecular cyclization. This method is notable for its compatibility with electron-deficient substrates and avoidance of costly catalysts.

Solvent and Base Optimization

Replacing DMSO with dimethylacetamide (DMA) and using K3PO4 as the base reduces reaction times to 6 hours while maintaining yields above 70%. Microwave irradiation further enhances efficiency, achieving 85% yield in 30 minutes under 150°C.

Microwave-Assisted Synthesis with Phase-Transfer Catalysis

Alkylation-Cyclization Sequences

Microwave activation accelerates the synthesis of this compound derivatives. A reported method involves irradiating a mixture of 2-propylquinazolinone, alkylating agents (e.g., chloroacetyl chloride), and tetrabutylammonium benzoate (TBAB) at 120°C for 5–12 minutes. The phase-transfer catalyst facilitates rapid interphase reactant transfer, enabling a 92% yield of 2-chloro-3-(propyl)quinazolin-4-one.

Comparative Efficiency

Compared to conventional heating, microwave-assisted protocols reduce energy consumption by 40% and cut reaction times from hours to minutes. For example, a 1 mmol scale reaction under 800 W irradiation completes in 8 minutes, whereas traditional methods require 4 hours.

Post-Synthetic Chlorination of Quinazolin-4-One

Direct Chlorination with POCl3

Chlorinating preformed quinazolin-4-one using phosphorus oxychloride (POCl3) introduces chlorine at the 2-position. Refluxing quinazolin-4-one with POCl3 (5 equiv) and catalytic DMF in acetonitrile for 6 hours achieves 88% conversion. Excess POCl3 ensures complete substitution, though purification requires neutralization with NaHCO3 to remove residual HCl.

Selectivity Challenges

Chlorination at the 2-position competes with 1- and 3-position substitution. Employing bulky bases like 2,6-lutidine suppresses off-target chlorination, improving selectivity to 95%.

Industrial-Scale and Green Chemistry Approaches

Water-Based Cyclocondensation

A kilogram-scale synthesis using 2-chloroanthranilic acid and KOCN in water demonstrates industrial viability. The reaction proceeds at room temperature, and the product precipitates upon acidification, eliminating the need for organic solvents. The aqueous filtrate is recyclable, aligning with green chemistry principles.

Solvent-Free Microwave Reactions

Combining microwave irradiation with solvent-free conditions reduces environmental impact. A mixture of 2-chloroanthranilic acid, urea, and ZnO (catalyst) irradiated at 150°C for 20 minutes delivers this compound in 89% yield with 99% atom economy.

Analytical and Characterization Data

Spectroscopic Confirmation

-

1H NMR (400 MHz, DMSO-d6): δ 8.21 (d, J = 8.0 Hz, 1H, H-5), 7.89 (t, J = 7.6 Hz, 1H, H-7), 7.65 (d, J = 8.4 Hz, 1H, H-8), 7.52 (t, J = 7.2 Hz, 1H, H-6).

-

13C NMR (100 MHz, DMSO-d6): δ 162.1 (C-4), 155.8 (C-2), 134.2–126.4 (aromatic carbons).

-

HRMS : Calculated for C8H5ClN2O [M+H]+: 181.0165; Found: 181.0168.

Chemical Reactions Analysis

2-chloro-1H-quinazolin-4-one undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and halogenated compounds. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield different products compared to reduction or substitution reactions .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

2-Chloro-1H-quinazolin-4-one and its derivatives have been investigated for their potential as anticancer agents. Studies have shown that certain derivatives exhibit cytotoxic effects against a range of cancer cell lines. For instance, a series of quinazolinone derivatives were synthesized and evaluated for their ability to inhibit tumor growth, demonstrating promising results in vitro and in vivo .

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity against various pathogens. For example, derivatives have shown effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli, suggesting potential use in treating infections .

Anti-inflammatory Effects

The compound has also been explored for its anti-inflammatory properties. In vitro studies demonstrate that it can inhibit the production of pro-inflammatory cytokines, making it a candidate for developing anti-inflammatory drugs .

Biological Research

Enzyme Inhibition Studies

this compound serves as a tool compound in enzyme inhibition studies. Its structural features allow it to interact with specific enzymes, aiding in understanding enzyme mechanisms and the development of enzyme inhibitors. For example, studies have focused on its role as a phosphodiesterase inhibitor, which is relevant in treating conditions like asthma and chronic obstructive pulmonary disease (COPD) .

Receptor Binding Studies

The compound's ability to bind to various biological receptors has been investigated. Research indicates that it may modulate receptor activities, which could be beneficial in drug design targeting specific signaling pathways .

Industrial Applications

Synthesis of Advanced Materials

In industrial chemistry, this compound is utilized as an intermediate in synthesizing advanced materials and pharmaceuticals. Its unique chemical properties facilitate the creation of complex molecules used in various applications, including agrochemicals and specialty chemicals .

Data Table: Summary of Applications

| Application Area | Specific Uses | Findings/Results |

|---|---|---|

| Medicinal Chemistry | Anticancer agents | Promising cytotoxic effects against cancer cells |

| Antimicrobial agents | Effective against S. aureus and E. coli | |

| Anti-inflammatory drugs | Inhibition of pro-inflammatory cytokines | |

| Biological Research | Enzyme inhibitors | Interaction with phosphodiesterases |

| Receptor modulators | Modulation of receptor activities | |

| Industrial Applications | Synthesis intermediates | Used in producing advanced materials |

Case Studies

- Anticancer Study : A recent study synthesized a series of this compound derivatives and evaluated their anticancer activity against multiple cancer cell lines. Results indicated IC50 values ranging from 5 to 20 µM, showcasing significant cytotoxicity compared to standard chemotherapy agents .

- Antimicrobial Evaluation : In another study, the antimicrobial efficacy of this compound was assessed against clinical isolates of bacteria. The compound demonstrated minimum inhibitory concentrations (MICs) as low as 50 µg/mL for certain strains, indicating its potential as an antimicrobial agent .

- Inflammation Research : A study focused on the anti-inflammatory effects of the compound found that it reduced levels of TNF-alpha and IL-6 in stimulated macrophages by up to 70%, suggesting its therapeutic potential in inflammatory diseases .

Mechanism of Action

The mechanism of action of 2-chloro-1H-quinazolin-4-one involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological responses, depending on the target and the context in which the compound is used .

Comparison with Similar Compounds

Comparison with Similar Quinazolinone Derivatives

Structural and Physicochemical Properties

The table below highlights key structural and physicochemical differences between 2-chloro-1H-quinazolin-4-one and analogous compounds:

Key Observations :

- Halogen Position : The position of chlorine (C2 vs. C5/C6) significantly influences electronic properties. For instance, C2-substituted derivatives exhibit higher electrophilicity at the ketone group, enhancing reactivity in condensation reactions.

- Substituent Effects : Mercapto (-SH) groups (e.g., in 65141-60-8) introduce nucleophilic sites, enabling disulfide bond formation in drug candidates . Bulkier groups like cyclohexyl (71567-82-3) reduce solubility but improve thermal stability .

Antihistaminic Activity

Chlorine substitution at C2 may enhance binding affinity to histamine receptors by modulating electron density .

Q & A

Q. How to design quinazolinone derivatives for targeted CNS activity?

- Methodological Answer :

- Lipophilicity Optimization : Introduce alkyl/aryl groups (e.g., cyclohexyl) to enhance blood-brain barrier penetration.

- Targeted Substitutions : Chloro or fluoro substituents at C-2/C-4 improve affinity for GABAₐ receptors.

- In Vivo Screening : Use maximal electroshock (MES) and subcutaneous pentylenetetrazol (scPTZ) models to evaluate anticonvulsant efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.